N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine
Overview
Description
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is commonly found in various biologically active compounds and pharmaceuticals. The presence of the pyrrolidine ring contributes to the compound’s unique chemical and biological properties.
Preparation Methods
The synthesis of N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine and 1,4-dioxane under reflux conditions can yield pyrrolidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intermolecular cyclization reactions can be performed to create more complex structures.
Scientific Research Applications
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in drug discovery and development.
Medicine: It can be a precursor for pharmaceuticals with potential therapeutic effects.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine involves its interaction with specific molecular targets. For instance, compounds with similar structures, such as sulpiride, act as selective dopamine D2 and D3 receptor antagonists . This interaction can modulate neurotransmitter activity, leading to various biological effects.
Comparison with Similar Compounds
N-(1-Ethylpyrrolidin-2-yl)-N-methylpropane-1,3-diamine can be compared with other pyrrolidine derivatives:
N-Ethyl-2-pyrrolidone: Used as a solvent and catalyst in industrial applications.
N-Methyl-2-pyrrolidone: Similar to N-Ethyl-2-pyrrolidone but with different substituents, used in coatings and cleaning applications.
Sulpiride: A selective dopamine D2 and D3 receptor antagonist used in the treatment of schizophrenia.
These compounds share the pyrrolidine ring but differ in their substituents and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
N'-(1-ethylpyrrolidin-2-yl)-N'-methylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N3/c1-3-13-9-4-6-10(13)12(2)8-5-7-11/h10H,3-9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSLQTFTUYOMOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1N(C)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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